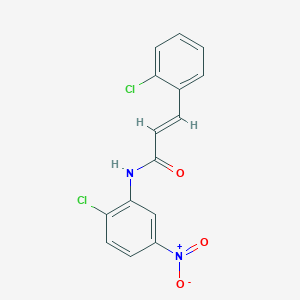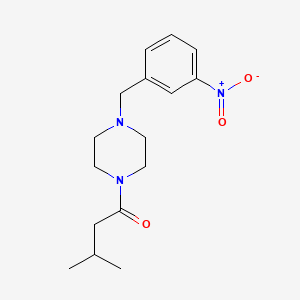
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Kishimoto et al. and has since been used in various studies due to its ability to inhibit the activity of Janus kinase (JAK) enzymes.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea inhibits JAKs by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine and growth factor signaling pathways, which can result in the suppression of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit cell proliferation and induce apoptosis. In addition, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This can be beneficial in the treatment of cancer, as tumors require a blood supply to grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for JAKs. This allows researchers to study the specific effects of JAK inhibition without affecting other signaling pathways. However, one limitation of using N-(2-methoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity. N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in scientific research. One area of interest is the development of more potent and selective JAK inhibitors. In addition, N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have potential as a therapeutic agent in the treatment of cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to fully understand the potential of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea in these areas.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 2-chloro-N-(2-methoxyphenyl)acetamide with morpholine and thiourea. The reaction is carried out in the presence of a base and a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain pure N-(2-methoxyphenyl)-N'-4-morpholinylthiourea.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-4-morpholinylthiourea has been widely used in scientific research as a JAK inhibitor. JAKs are a family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Inhibition of JAKs has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11-5-3-2-4-10(11)13-12(18)14-15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFKLUBMZKZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-morpholin-4-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)






![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)

![N-phenyl-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5880816.png)
![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)
